4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone
Overview
Description
4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
UV Filters and Sunscreen Agents
Benzophenone derivatives, particularly benzophenone-3, are widely utilized as UV filters in sunscreens and other cosmetic products to protect human skin and hair from ultraviolet (UV) radiation damage. These compounds absorb harmful UV radiation, thereby preventing it from penetrating the skin and causing cellular damage (Watanabe et al., 2015).
Metabolism and Environmental Impact
Research has explored the metabolism of benzophenone derivatives by liver microsomes in rats and humans, revealing the formation of various metabolites with differing estrogenic and anti-androgenic activities. This highlights the endocrine-disrupting potential of these compounds when they enter the body or the environment (Watanabe et al., 2015).
Endocrine Disruption and Reproductive Toxicity
Studies have investigated the potential endocrine-disrupting effects of benzophenone derivatives, with findings suggesting associations between high levels of exposure and alterations in birth weight, gestational age, and reproductive parameters in both humans and animals. These associations indicate the compounds' potential to interfere with the hormonal system and impact reproductive health (Ghazipura et al., 2017).
Phototoxicity and Allergic Reactions
Research has also focused on the phototoxic and allergenic properties of benzophenone derivatives, examining their potential to cause skin reactions when exposed to light. These studies are crucial for understanding the safety profile of these compounds when used in products applied to the skin (Placzek et al., 2013).
Analytical Detection and Environmental Monitoring
Developments in analytical methods have enabled the detection and quantification of benzophenone derivatives in biological and environmental samples, facilitating studies on their distribution, persistence, and potential effects on health and ecosystems. These methods are vital for monitoring exposure levels and assessing the environmental impact of these widely used compounds (Meinerling & Daniels, 2006).
Safety and Hazards
The safety information for 4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone includes several precautionary statements. For instance, it is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and keep away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLJAWBLUNBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643861 | |
Record name | (4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-80-4 | |
Record name | Methanone, (4-methoxyphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.